molecular formula C11H10N2OS B2555020 N-(pyridin-3-ylmethyl)thiophene-3-carboxamide CAS No. 951894-79-4

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide

Cat. No.: B2555020
CAS No.: 951894-79-4
M. Wt: 218.27
InChI Key: NJWUDQIXJBWNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is a heterocyclic compound that combines a pyridine ring and a thiophene ring through a carboxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)thiophene-3-carboxamide typically involves the reaction of 3-aminomethylpyridine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)thiophene-3-carboxamide
  • N-(pyridin-4-ylmethyl)thiophene-3-carboxamide
  • Thiophene-2-carboxamide derivatives

Uniqueness

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide is unique due to the specific positioning of the pyridine ring at the 3-position of the thiophene ring. This positioning can influence the compound’s electronic properties and its ability to interact with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c14-11(10-3-5-15-8-10)13-7-9-2-1-4-12-6-9/h1-6,8H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWUDQIXJBWNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.